Methyl 2-diphenylphosphino-1-naphthoate
Description
Significance of Chiral Phosphine (B1218219) Ligands in Asymmetric Synthesis
Chiral phosphine ligands are indispensable tools in asymmetric synthesis, a branch of chemistry focused on the selective production of one enantiomer of a chiral molecule. nih.gov Enantiomers, being non-superimposable mirror images of each other, often exhibit different biological activities, making their selective synthesis crucial for the pharmaceutical and agrochemical industries.
Transition metal complexes incorporating chiral phosphine ligands are highly effective catalysts for a wide range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and hydroformylations. nih.gov The steric and electronic properties of the phosphine ligand play a pivotal role in creating a chiral environment around the metal center. This chiral pocket dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. The development of novel chiral phosphine ligands remains an active area of research, driven by the quest for catalysts with higher activity and enantioselectivity. nih.gov
Overview of Naphthoate-Based Ligand Scaffolds
Naphthoate-based scaffolds, derived from naphthoic acid, offer a rigid and sterically defined framework for the design of chiral ligands. The naphthalene (B1677914) ring system can provide a unique steric and electronic environment that influences the catalytic activity and selectivity of the resulting metal complexes. The substituents on the naphthalene ring can be readily modified, allowing for the fine-tuning of the ligand's properties.
Research on ligands derived from naphthoic acid has explored their coordination chemistry with various metals and their potential applications in catalysis. nih.govnih.gov For instance, the introduction of phosphine groups onto the naphthalene backbone, as seen in "Methyl 2-diphenylphosphino-1-naphthoate," can create bidentate or monodentate ligands with specific coordination properties. The rigidity of the naphthyl group can restrict the conformational flexibility of the ligand-metal complex, which is often beneficial for achieving high enantioselectivity in asymmetric catalysis.
Research Rationale and Scope of Investigation
The rationale for investigating a compound like "this compound" lies in the potential synergistic effects of its constituent parts: the proven efficacy of the diphenylphosphino group in catalysis and the unique structural features of the naphthoate scaffold. The ester group could potentially influence the electronic properties of the phosphine or act as a secondary coordination site.
Despite this promising structural framework, a thorough search of the scientific literature did not yield any specific research articles detailing the synthesis, characterization, or catalytic applications of "this compound." Consequently, this article cannot provide detailed research findings or data tables directly pertaining to this compound. The subsequent sections will, therefore, focus on the general principles and findings for closely related classes of compounds to provide a contextual understanding.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-diphenylphosphanylnaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O2P/c1-26-24(25)23-21-15-9-8-10-18(21)16-17-22(23)27(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDSZNKYBYBYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Methyl 2 Diphenylphosphino 1 Naphthoate
Direct Synthesis Routes for Methyl 2-diphenylphosphino-1-naphthoate
The direct synthesis of this compound can be achieved through two principal pathways, each with its own set of procedural nuances and chemical considerations.
Phosphination Reactions of Naphthoate Precursors
One of the primary methods for the synthesis of this compound involves the direct phosphination of a suitable naphthoate precursor. This approach introduces the diphenylphosphino group onto the naphthalene (B1677914) ring system that already bears the methyl ester functionality. A common strategy employs the reaction of a triflate derivative of a methyl hydroxynaphthoate (B12740854) with diphenylphosphine (B32561) in the presence of a palladium catalyst.
For instance, the synthesis can commence from methyl 1-hydroxy-2-naphthoate. This starting material is first converted to its corresponding triflate, methyl 1-(trifluoromethanesulfonyloxy)-2-naphthoate. The subsequent reaction of this triflate with diphenylphosphine, catalyzed by a palladium complex such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)2] or a palladium(II) acetate/1,1'-bis(diphenylphosphino)ferrocene (dppf) system, in a suitable solvent like N,N-dimethylformamide (DMF) and in the presence of a base such as triethylamine, yields the desired product. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the phosphine (B1218219).
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Typical Yield |
| Methyl 1-(trifluoromethanesulfonyloxy)-2-naphthoate | Diphenylphosphine | Pd(OAc)2, dppf, triethylamine | This compound | Moderate to High |
| Methyl 1-(trifluoromethanesulfonyloxy)-2-naphthoate | Diphenylphosphine | Ni(cod)2, DABCO | This compound | Not specified |
Esterification of 2-diphenylphosphino-1-naphthoic Acid
An alternative and often preferred route to this compound is the esterification of 2-diphenylphosphino-1-naphthoic acid. This method allows for the synthesis and purification of the phosphine-functionalized carboxylic acid before the final esterification step. The esterification can be accomplished using standard procedures, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, like sulfuric acid or thionyl chloride.
A common procedure involves dissolving 2-diphenylphosphino-1-naphthoic acid in methanol and adding a catalytic amount of concentrated sulfuric acid, followed by refluxing the mixture. Alternatively, the carboxylic acid can be converted to its more reactive acid chloride derivative using thionyl chloride or oxalyl chloride, which is then reacted with methanol to give the methyl ester. This two-step approach via the acid chloride often proceeds under milder conditions and can lead to higher yields.
| Reactant 1 | Reactant 2 | Reagents | Product |
| 2-diphenylphosphino-1-naphthoic Acid | Methanol | H2SO4 (catalytic) | This compound |
| 2-diphenylphosphino-1-naphthoic Acid | Thionyl Chloride, then Methanol | Pyridine (catalyst) | This compound |
Synthesis and Derivatization of 2-diphenylphosphino-1-naphthoic Acid
The synthesis often proceeds via a Sandmeyer-type reaction. The amino group of 2-amino-1-naphthoic acid is first diazotized using sodium nitrite (B80452) in the presence of a strong acid, such as tetrafluoroboric acid, to form a diazonium salt. This intermediate is then subjected to a phosphination reaction. In one approach, the diazonium salt is reduced, and the resulting radical intermediate is trapped by diphenylphosphine.
Another established method involves the reaction of a halonaphthoic acid, such as 2-bromo-1-naphthoic acid, with diphenylphosphine in the presence of a base and a suitable catalyst. However, the synthesis from 2-amino-1-naphthoic acid is frequently cited.
Once synthesized, 2-diphenylphosphino-1-naphthoic acid can be derivatized in various ways, with its esterification to the methyl ester being a prime example. The carboxylic acid functionality allows for a range of chemical transformations, enabling the creation of a library of related phosphine ligands.
Considerations in Ligand Precursor Preparation
The successful synthesis of this compound and its precursors requires careful consideration of several factors to ensure high purity and yield.
Inert Atmosphere: Phosphines, including diphenylphosphine and the final product, are susceptible to oxidation by atmospheric oxygen. Therefore, all reactions involving these compounds must be carried out under an inert atmosphere, such as nitrogen or argon. This is typically achieved using Schlenk line techniques or a glovebox.
Purity of Starting Materials: The purity of the starting materials, such as the naphthoate precursor and diphenylphosphine, is crucial. Impurities can lead to side reactions and the formation of undesired byproducts, complicating the purification of the final ligand.
Solvent and Reagent Choice: The choice of solvents and reagents can significantly impact the reaction outcome. Solvents should be anhydrous and deoxygenated. The selection of the base and catalyst system in phosphination reactions is critical for achieving good conversion and selectivity.
Purification Techniques: The purification of phosphine-containing compounds often requires specialized techniques. Chromatography on silica (B1680970) gel is a common method, but care must be taken to use deoxygenated solvents and to work quickly to minimize on-column oxidation. Recrystallization is another effective method for obtaining highly pure material.
The meticulous control of these parameters is essential for the reliable and efficient synthesis of this compound, a ligand of significant interest in catalysis and coordination chemistry.
Coordination Chemistry of Methyl 2 Diphenylphosphino 1 Naphthoate with Transition Metals
Formation of Metal Complexes
The formation of coordination compounds involves the reaction of a metal ion, which acts as a Lewis acid, with one or more ligands that act as Lewis bases. tcd.ie Phosphines, such as Methyl 2-diphenylphosphino-1-naphthoate, are L-type ligands that formally donate two electrons to the metal center from the lone pair on the phosphorus atom. libretexts.org The synthesis of metal-phosphine complexes is often achieved by reacting a suitable metal precursor, such as a metal halide, with the phosphine (B1218219) ligand in an appropriate solvent. wikipedia.org
The stoichiometry and coordination modes of this compound in its metal complexes are dictated by several factors, including the nature of the metal center, its oxidation state, the steric bulk of the ligand, and the reaction conditions. This ligand possesses two potential donor sites: the phosphorus atom of the diphenylphosphino group and the carbonyl oxygen atom of the methoxycarbonyl group. This dual functionality allows for several possible coordination modes.
Monodentate (P-coordination): The ligand can coordinate to a metal center solely through the phosphorus atom. This is a common coordination mode for phosphine ligands, especially with soft, low-valent transition metals. libretexts.org In this mode, the ester group remains uncoordinated.
Bidentate (P,O-chelation): The ligand can act as a chelating agent, coordinating to the metal center through both the phosphorus and the carbonyl oxygen atoms. This would form a six-membered chelate ring. Chelation often leads to more stable complexes compared to their monodentate analogues, an observation known as the chelate effect. libretexts.org Ligands containing both phosphine and other donor groups, such as 2-(diphenylphosphinoamino)pyridine, have demonstrated the ability to form stable chelate rings with metals like palladium and platinum. researchgate.net
Bridging Mode: In polynuclear complexes, the ligand could potentially bridge two metal centers, with the phosphorus atom coordinating to one metal and the carbonyl oxygen to another.
The number of phosphine ligands that can bind to a single metal center is often governed by steric hindrance. libretexts.org The bulky diphenylphosphino and naphthyl groups of this compound would likely limit the number of ligands in the metal's primary coordination sphere. The common coordination numbers for transition metal complexes are four and six, leading to tetrahedral, square planar, or octahedral geometries. libretexts.org
Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound.
³¹P NMR Spectroscopy: This is one of the most powerful tools for characterizing phosphine complexes. wikipedia.org The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment. Upon coordination to a metal, the ³¹P NMR signal of the ligand undergoes a significant downfield or upfield shift (coordination shift, Δδ). The magnitude of this shift provides information about the nature of the metal-phosphorus bond. Furthermore, the presence of coupling between the phosphorus nucleus and other magnetically active nuclei (like ¹⁹⁵Pt or ¹⁰³Rh) can confirm coordination and provide structural insights.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining the coordination mode of the ester group. The stretching frequency of the carbonyl group (ν(C=O)) is a key diagnostic marker. If the ester group is not coordinated to the metal, the ν(C=O) band will appear at a frequency similar to that of the free ligand. If the carbonyl oxygen coordinates to the metal center, electron density is withdrawn from the C=O bond, causing it to weaken and its stretching frequency to decrease. This technique is also used to assess the electronic properties of phosphine ligands by observing the ν(CO) frequencies in corresponding metal carbonyl complexes. libretexts.org
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the organic framework of the ligand upon complexation. Changes in the chemical shifts of the naphthyl and phenyl protons and carbons can indicate the extent of electronic effects transmitted from the metal center through the ligand.
A summary of expected spectroscopic changes upon complexation is provided in the table below.
| Spectroscopic Technique | Observable Parameter | Information Gained |
| ³¹P NMR | Coordination Chemical Shift (Δδ) | Confirmation of P-coordination, information on M-P bond nature. wikipedia.org |
| Coupling Constants (e.g., ¹JP-M) | Direct evidence of bonding to magnetic metal isotopes. | |
| IR Spectroscopy | Carbonyl Stretch (ν(C=O)) | Indicates whether the ester group is coordinated (shift to lower frequency). libretexts.org |
| ¹H NMR | Chemical Shifts (δ) of aromatic protons | Reveals electronic changes in the ligand upon coordination. |
| ¹³C NMR | Chemical Shifts (δ) of aromatic/carbonyl carbons | Provides further detail on electronic redistribution within the ligand. |
| This table provides a generalized summary of spectroscopic techniques used to characterize phosphine-metal complexes. |
Structural Aspects of Metal-Methyl 2-diphenylphosphino-1-naphthoate Complexes
The three-dimensional structure of metal complexes profoundly influences their reactivity and catalytic activity. While specific crystal structures for this compound complexes are not detailed in the provided search results, extensive studies on related phosphine-metal complexes allow for a well-founded discussion of their likely structural features.
For instance, in complexes of phosphine-functionalized ligands with metals like gold(I), palladium(II), and silver(I), the metal-phosphorus bond lengths are well-characterized. mdpi.commdpi.com The specific M-P bond length depends on the metal, its oxidation state, and the steric and electronic properties of the phosphine. In a related silver(I) chloride complex with a bulky phosphine, the P-Ag bond length was found to be 2.358 Å. mdpi.com The geometry around the metal center is also a key feature; for example, gold(I) complexes often exhibit a linear geometry, while palladium(II) complexes are typically square planar. mdpi.com
The table below presents representative M-P bond lengths from X-ray crystallographic studies of various phosphine complexes, which can serve as a reference for predicting the structure of complexes with this compound.
| Metal Complex Example | Metal | M-P Bond Length (Å) | Metal Geometry |
| [AuCl(PPh₃)] | Au(I) | ~2.24 | Linear |
| cis-[PtCl₂(PEt₃)₂] | Pt(II) | ~2.26 | Square Planar |
| RhCl(PPh₃)₃ | Rh(I) | ~2.22 - 2.34 | Square Planar |
| [(2-phosphine)Ag(μ-Cl)]₂ | Ag(I) | ~2.36 | Distorted Tetrahedral |
| Data compiled from general knowledge and findings on representative phosphine complexes. wikipedia.orgmdpi.com |
The conformation adopted by a phosphine ligand upon coordination is a result of the interplay between intramolecular steric interactions and interactions with other ligands bound to the metal. rsc.org For bulky ligands like triphenylphosphine (B44618) (PPh₃), which shares the PPh₂ moiety with this compound, the orientation of the phenyl rings is not random. rsc.orgmaterials-science.info These orientations are governed by principles that seek to minimize steric strain, often described by concepts like nadir energy planes. materials-science.info
The conformation of the coordinated ligand system has a direct impact on the steric environment around the metal center. This environment is often quantified by Tolman's cone angle (θ), a measure of the solid angle occupied by the ligand at a standard M-P bond distance. libretexts.org The rigid naphthyl group, combined with the two phenyl groups, would create a specific and sterically demanding pocket around the metal. The relative orientation of the naphthyl plane and the phenyl rings will define the shape of this pocket, which is crucial for controlling substrate access and selectivity in catalytic applications. The conformational flexibility of such ligands can be limited, yet they may still possess conformationally dependent reactivity. researchgate.netchemrxiv.org
Ligand Design Principles and Impact on Complex Properties
Phosphine ligands are arguably the most versatile class of ligands in homogeneous catalysis because their steric and electronic properties can be systematically and independently tuned. libretexts.orgmanchester.ac.ukpsu.edu This tunability allows for the rational design of metal complexes with desired reactivity, selectivity, and stability. wiley.com
Electronic Effects: The electronic nature of a phosphine ligand is its ability to donate electron density to the metal (σ-donation) and accept electron density from the metal into its antibonding orbitals (π-acceptance). wikipedia.org The substituents on the phosphorus atom strongly influence these properties. Electron-donating groups (like alkyls) increase the ligand's basicity, making it a stronger σ-donor. Electron-withdrawing groups (like aryls or halides) decrease basicity but can enhance π-acidity. manchester.ac.uk The diphenylphosphino group in this compound places it in the category of triarylphosphines, which are generally moderate σ-donors and π-acceptors. The electronic properties of phosphines are often quantified using Tolman's electronic parameter (TEP), which is based on the A₁ C-O stretching frequency of [Ni(CO)₃L] complexes. libretexts.org
Steric Effects: The steric bulk of a ligand, quantified by the cone angle, is critical in many catalytic processes. libretexts.org Bulky ligands can promote reductive elimination, stabilize low-coordination number complexes, and create specific pockets that influence substrate selectivity (e.g., regioselectivity or enantioselectivity). libretexts.orgmanchester.ac.uk The this compound ligand is expected to have a significant cone angle due to the presence of the naphthyl and two phenyl groups.
The interplay of these electronic and steric factors is crucial. manchester.ac.uk Simple modifications to a ligand's structure can dramatically alter the performance of a catalyst. psu.edu For example, increasing the electron-donating ability of the phosphine can make a metal center more reactive towards oxidative addition, while increasing steric bulk can accelerate reductive elimination. gessnergroup.com The design of ligands like this compound, with its defined stereochemical environment and potential for chelation, represents an effort to exert precise control over the properties of the resulting transition metal complexes.
| Parameter | Definition | Impact on Complex Properties |
| Tolman's Electronic Parameter (TEP) | The A₁ ν(CO) stretching frequency in [Ni(CO)₃L]. A lower value indicates a more electron-donating phosphine. | Modulates the electron density at the metal center, affecting bond strengths, redox potentials, and reactivity in catalytic steps like oxidative addition and reductive elimination. libretexts.orgmanchester.ac.uk |
| Tolman's Cone Angle (θ) | The apex angle of a cone that encompasses the van der Waals spheres of the ligand's substituents. | Influences the coordination number, reaction rates, and selectivity of catalysts by controlling access to the metal center. libretexts.org |
| Bite Angle (for bidentate ligands) | The P-M-P angle in a chelate complex. | Affects the geometry and stability of the complex and can strongly influence selectivity in catalysis. libretexts.org |
| This table summarizes key principles in phosphine ligand design. |
Chiral Scaffold Influence on Coordination Geometry
The rigid and sterically demanding 1,2-disubstituted naphthalene (B1677914) framework of this compound plays a crucial role in determining the coordination geometry of its metal complexes. The arrangement of the diphenylphosphino and methyl carboxylate groups in adjacent positions on the naphthalene ring creates a chiral environment around the phosphorus atom, which can induce asymmetry in the resulting metal complexes. acs.orgtcichemicals.com This inherent chirality is a key feature of ligands used in asymmetric catalysis. tcichemicals.com
The coordination of this compound to a transition metal typically occurs through the phosphorus atom's lone pair of electrons. researchgate.net The geometry of the resulting complex is a balance between the electronic requirements of the metal center and the steric demands of the ligand. researchgate.net For instance, in square-planar d8 metal complexes, such as those of Pd(II), bulky phosphine ligands can cause distortions from the ideal geometry. cmu.edu The dihedral angle between the naphthalene ring and the phenyl rings of the phosphine group, as well as the orientation of the methyl carboxylate group, will dictate the accessibility of the metal center and the trajectory of incoming substrates in a catalytic cycle.
While specific crystallographic data for transition metal complexes of this compound are not extensively reported in the literature, studies on analogous chiral phosphine ligands with bulky backbones provide insight. For example, the coordination of similar P,N-ligands to palladium has been shown to be influenced by steric interactions between the ligand and other reactants. acs.org
Electronic and Steric Modifications of the Phosphine Moiety
The electronic and steric properties of the phosphine moiety are critical factors that can be fine-tuned to modulate the reactivity of the resulting metal complexes. acs.orgnih.gov These properties are often interrelated and can significantly impact the stability and catalytic activity of the coordination compounds. hw.ac.uk
Electronic Effects: The diphenylphosphino group in this compound is generally considered to be a good σ-donor and a modest π-acceptor. researchgate.net The electron-donating ability of the phosphine can be quantified using methods such as measuring the CO stretching frequencies in corresponding metal carbonyl complexes. nih.gov More electron-donating phosphines tend to increase the electron density on the metal center, which can, for example, facilitate oxidative addition steps in catalytic cycles. acs.org Conversely, the introduction of electron-withdrawing substituents on the phenyl rings of the phosphine would decrease its basicity. researchgate.net
Steric Effects: The steric bulk of a phosphine ligand is a crucial parameter that influences coordination numbers, bond angles, and the accessibility of the metal center. hw.ac.uk The size of the diphenylphosphino group, coupled with the adjacent methyl carboxylate and the naphthalene backbone, creates a sterically hindered environment. This steric crowding can favor the formation of lower-coordinate complexes and can play a significant role in the selectivity of catalytic reactions by controlling the approach of substrates. rsc.org The steric properties of phosphine ligands are often quantified by parameters such as the Tolman cone angle. nih.gov For bulky biaryl phosphines, remote steric hindrance has been identified as a key feature for effective catalysis. rsc.org
Modifications to the phosphine moiety, such as replacing the phenyl groups with other alkyl or aryl substituents, can systematically alter both the electronic and steric profile of the ligand. sigmaaldrich.comnih.gov This tunability is a cornerstone of ligand design in homogeneous catalysis. tcichemicals.com
Naphthyl Moiety Substituent Effects on Complexation
The position of substituents on the naphthalene ring is a critical factor. rsc.orghw.ac.uk For instance, a substituent at the 8-position would be in close proximity to the phosphine group at the 2-position, leading to significant steric interactions. This can force the phosphine group and the substituent to orient themselves in a way that minimizes this steric clash, thereby influencing the coordination pocket around the metal. sci-hub.se
Electron-donating or electron-withdrawing groups on the naphthalene ring can alter the electronic properties of the phosphine donor through the aromatic system. An electron-withdrawing group, for example, could reduce the electron-donating ability of the phosphine. The presence of different functional groups on the naphthalene ring can also influence intermolecular interactions and the crystal packing of the resulting metal complexes. rsc.orghw.ac.uk
While specific studies on substituted derivatives of this compound are limited, research on other disubstituted naphthalene systems demonstrates that the position and nature of the substituents significantly impact the molecular conformation and self-assembly in the solid state. rsc.orghw.ac.uk
Catalytic Applications in Asymmetric Transformations
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
No studies have been found that utilize Methyl 2-diphenylphosphino-1-naphthoate as a ligand in palladium-catalyzed asymmetric allylic alkylation. Therefore, information on mechanistic pathways, substrate scope, enantioselectivity, and the influence of reaction conditions is not available.
There are no documented mechanistic studies for AAA reactions involving this compound.
No substrate scope or enantioselectivity data has been published for the use of this compound in AAA.
The influence of reaction conditions on the selectivity of AAA reactions catalyzed by palladium complexes of this compound has not been investigated.
Asymmetric Epoxide Ring-Opening and Related Reactions
The application of this compound in asymmetric epoxide ring-opening reactions has not been reported in the scientific literature.
There is no evidence of this compound being used for the stereoselective synthesis of chiral building blocks via epoxide ring-opening.
There are no published examples of this compound being applied to the synthesis of natural products like carbohydrates or antitumor agents.
Other Transition Metal-Catalyzed Asymmetric Reactions
The utility of phosphine (B1218219) ligands extends across a broad spectrum of transition metal-catalyzed reactions. The electronic and steric properties of the phosphine can be fine-tuned to achieve high levels of stereocontrol.
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. diva-portal.org The selection of the chiral ligand is critical for achieving high enantioselectivity. While ligands such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) are benchmarks in this field, the specific use of this compound as a ligand in asymmetric hydrogenation is not widely reported in the literature. diva-portal.orgnih.gov Frustrated Lewis pairs, such as 1,8-bis(diphenylphosphino)naphthalene (B1270871) in combination with a strong Lewis acid, have been shown to activate dihydrogen for metal-free catalytic hydrogenation of silyl (B83357) enol ethers. rsc.org
Table 1: Comparison of Chiral Diphosphine Ligands in Asymmetric Hydrogenation
| Ligand | Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |
| MeO-BIPHEP | β-ketoesters | Ru-based | High | nih.gov |
| BINAP | α,β-unsaturated carboxylic acids | Ru-based | High | diva-portal.orgnih.gov |
| C2TunaPhos | β-ketoesters | Not specified | 90.9% / 76.8% | nih.gov |
Palladium- and nickel-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Tertiary phosphines are essential ligands in these transformations, stabilizing the metal center and facilitating the catalytic cycle. A U.S. patent describes a method for preparing tertiary phosphines, including this compound, via a nickel-catalyzed cross-coupling of aryl sulfonate esters with chlorophosphines. google.com While this highlights the relevance of the compound within the broader context of cross-coupling chemistry, specific studies detailing its performance as a ligand in C-C, C-N, or C-O bond-forming reactions are limited.
Decarbonylative Coupling Reactions
Decarbonylative coupling reactions have emerged as a powerful synthetic strategy, allowing for the use of carboxylic acid derivatives as coupling partners through the extrusion of carbon monoxide.
Nickel catalysis has been instrumental in the development of decarbonylative coupling reactions. These methods often involve the activation of robust acyl C-O bonds in esters. While there is extensive research on nickel-catalyzed decarbonylative cross-coupling of aliphatic acids, the specific role of this compound as a ligand in these processes has not been documented. nih.gov Nickel-catalyzed Hiyama-type decarbonylative couplings of propiolic acids with organosilanes have also been developed, though these systems typically employ other types of ligands, such as 1,10-phenanthroline. nih.gov
Table 2: Nickel-Catalyzed Decarboxylative Coupling Reactions
| Reaction Type | Catalyst System | Substrates | Ligand Type | Reference |
| Double Decarboxylative Cross-Coupling | Dual photo/nickel | Aliphatic carboxylic acids | Not specified | nih.gov |
| Hiyama-type Decarboxylative Coupling | Ni(acac)2/CuF2 | Propiolic acids and organosilanes | 1,10-phenanthroline | nih.gov |
The efficiency and selectivity of decarbonylative processes are governed by a combination of thermodynamic and steric factors. The nature of the phosphine ligand plays a critical role in modulating the stability of key intermediates and the steric environment around the metal center. In the context of nickel-catalyzed double decarbonylative cross-coupling, the mechanism can involve radical intermediates and bimolecular homolytic substitution (SH2) at a high-valent nickel-alkyl complex. nih.gov The steric and electronic properties of the ligand are crucial in facilitating these steps. However, specific thermodynamic and steric studies involving this compound in decarbonylative coupling reactions have not been reported.
Mechanistic Insights and Theoretical Investigations in Catalysis
Understanding Enantiodiscriminating Events in Asymmetric Catalysis
The process of enantiodiscrimination, the ability of a chiral catalyst to distinguish between two enantiomers of a substrate or to create one enantiomer of a product in preference to the other, is central to asymmetric catalysis. With ligands like Methyl 2-diphenylphosphino-1-naphthoate, the specific spatial arrangement of the diphenylphosphino group and the naphthyl backbone plays a critical role. The interaction between the metal center, the ligand, and the substrate dictates the stereochemical outcome of the reaction. The precise orientation of the phenyl groups on the phosphorus atom and the bulky naphthyl group creates a well-defined chiral environment that forces the substrate to approach the metal center in a specific manner, leading to the preferential formation of one enantiomer.
Role of Ligand Rigidification and Chiral Pocket Formation
The rigidity of a chiral ligand is a crucial factor in achieving high levels of enantioselectivity. This compound possesses a relatively rigid naphthyl backbone, which helps to minimize conformational flexibility. This rigidity is essential for the formation of a well-defined and stable "chiral pocket" around the metal center. This pocket, shaped by the steric bulk of the ligand, effectively shields one face of the substrate or one pathway of the reaction, thereby directing the catalytic transformation to produce a specific enantiomer. The restricted rotation around the C-P bond and the C-C bond connecting the phosphine (B1218219) to the naphthyl ring contributes to the stability of this chiral environment, ensuring consistent and high enantioselectivity.
Second Coordination Sphere Effects and Supramolecular Catalysis
Beyond the immediate coordination of the phosphorus atom to the metal center (the first coordination sphere), non-covalent interactions in the second coordination sphere can significantly influence the catalytic process. For this compound, the ester group can participate in hydrogen bonding or other weak interactions with the substrate or with other components of the catalytic system. These secondary interactions can help to further stabilize the transition state leading to the desired product, enhancing both reactivity and enantioselectivity. This concept is closely related to supramolecular catalysis, where organized assemblies of molecules are used to create a highly controlled reaction environment.
Computational Chemistry Approaches (DFT) in Ligand and Complex Analysis
Density Functional Theory (DFT) has become an indispensable tool for understanding the intricacies of catalytic systems involving ligands like this compound.
DFT calculations allow for the detailed exploration of the conformational landscape of the ligand and its metal complexes. By calculating the relative energies of different conformers, researchers can identify the most stable and likely active species in a catalytic cycle. This information is vital for predicting the stereochemical outcome of a reaction. For instance, computational models can predict which face of the substrate will preferentially bind to the catalyst, leading to the observed enantioselectivity.
One of the most powerful applications of DFT is in elucidating reaction mechanisms. Researchers can model the entire catalytic cycle, including the structures and energies of reactants, intermediates, transition states, and products. By identifying the lowest energy pathway, the rate-determining step and the enantiodetermining step can be pinpointed. Transition state modeling, in particular, provides a snapshot of the geometry at the moment of bond formation or cleavage, offering profound insights into the origins of enantioselectivity. These models can reveal the specific non-covalent interactions between the ligand and the substrate that stabilize one transition state over its enantiomeric counterpart.
Nonlinear Effects in Asymmetric Catalysis and Ligand Aggregation
Nonlinear effects (NLEs) in asymmetric catalysis describe situations where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral ligand. A positive NLE, where the product's enantioselectivity is higher than expected, is often desirable. The presence of NLEs can sometimes be attributed to the formation of ligand aggregates or dimeric catalyst species in the reaction mixture. In the case of this compound, it is conceivable that under certain reaction conditions, the ligand could form dimeric or higher-order structures through intermolecular interactions, potentially leading to a more complex catalytic system with altered reactivity and selectivity. Investigating these phenomena is crucial for optimizing reaction conditions and understanding the true nature of the active catalyst.
Advancements and Future Research Directions
Development of Novel Methyl 2-diphenylphosphino-1-naphthoate Derivatives
The functionalization of this compound is a promising avenue for the creation of new ligands with tailored properties. The inherent chirality and steric bulk of the naphthyl backbone, combined with the electronic characteristics of the diphenylphosphino group, provide a versatile scaffold for modification.
Future research is anticipated to focus on several key areas of derivatization:
Modification of the Naphthyl Ring: Introduction of various substituents onto the naphthyl group can modulate the steric and electronic environment around the phosphorus atom. Electron-donating groups could enhance the ligand's σ-donating ability, while electron-withdrawing groups could increase its π-acceptor character. Such modifications are crucial for fine-tuning the catalytic activity and selectivity in various reactions. mdpi.comnih.gov
Alteration of the Phosphino Group: Replacing the phenyl groups on the phosphorus atom with other aryl or alkyl substituents can significantly impact the ligand's cone angle and electronic properties. This allows for the creation of a library of ligands with a wide range of steric demands, which is essential for optimizing catalytic performance in specific applications. mdpi.commdpi.com
Functionalization of the Ester Group: The methyl ester functionality offers a convenient handle for further chemical transformations. Saponification to the corresponding carboxylic acid, followed by amidation or esterification with chiral auxiliaries, can lead to the synthesis of novel bidentate or multidentate ligands. These new derivatives could exhibit unique coordination chemistry and catalytic capabilities.
Table 1: Potential Derivatives of this compound and Their Anticipated Properties
| Derivative Class | Modification Site | Potential Impact on Properties |
| Substituted Naphthyls | Naphthyl Ring | Tuning of electronic and steric parameters |
| Varied Phosphines | Diphenylphosphino Group | Alteration of ligand cone angle and basicity |
| Ester Modifications | Methyl Ester Group | Creation of new coordination sites, introduction of chirality |
Exploration of New Catalytic Transformations and Substrate Classes
While phosphine (B1218219) ligands are well-established in cross-coupling and hydrogenation reactions, the unique features of this compound and its derivatives could enable their application in a broader range of catalytic transformations.
Future explorations are likely to include:
Asymmetric Catalysis: The inherent chirality of the ligand makes it a prime candidate for asymmetric catalysis. beilstein-journals.orgmdpi.com Research will likely focus on its application in enantioselective reactions such as asymmetric allylic alkylations, conjugate additions, and cycloadditions. mdpi.com The bulky naphthyl group can create a well-defined chiral pocket around the metal center, leading to high levels of stereocontrol.
C-H Activation: The development of catalysts for the direct functionalization of C-H bonds is a major goal in modern organic synthesis. The electron-rich nature of phosphine ligands can facilitate oxidative addition of C-H bonds to a metal center. Derivatives of this compound could be instrumental in developing new catalytic systems for these challenging transformations.
Polymerization Reactions: The precise control over polymer architecture is crucial for the synthesis of advanced materials. Chiral phosphine-metal complexes can act as highly selective catalysts for stereospecific polymerization reactions. The application of this compound in this area could lead to the production of novel polymers with unique properties.
Integration into Flow Chemistry and Scalable Processes
The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering benefits in terms of safety, efficiency, and scalability. nih.govwhiterose.ac.uk The integration of catalysts based on this compound into flow chemistry systems is a key area for future development.
Key research directions include:
Immobilization on Solid Supports: To facilitate catalyst separation and recycling in continuous flow reactors, the ligand or its metal complexes can be immobilized on solid supports such as polymers, silica (B1680970), or magnetic nanoparticles. mdpi.com The ester group of this compound provides a convenient anchor for such immobilization.
Homogeneous Flow Catalysis: In some cases, homogeneous catalysts can be used in flow systems with appropriate membrane separation or extraction techniques for product isolation and catalyst recovery. Research will focus on optimizing reaction conditions, such as temperature, pressure, and residence time, for catalytic reactions using this ligand in continuous flow. nih.govrsc.org
Scalable Synthesis: The development of efficient and cost-effective large-scale syntheses of this compound and its derivatives is crucial for their industrial application. Flow chemistry can also be applied to the synthesis of the ligand itself, potentially offering a safer and more efficient alternative to traditional batch methods.
Table 2: Comparison of Batch vs. Flow Chemistry for Catalytic Processes
| Feature | Batch Chemistry | Flow Chemistry |
| Scalability | Often challenging | More straightforward |
| Safety | Potential for thermal runaways | Enhanced heat and mass transfer, improved safety |
| Efficiency | Can be limited by mixing and heat transfer | Precise control over reaction parameters, higher yields |
| Catalyst Handling | Separation can be difficult | Immobilization allows for easy separation and reuse |
Bio-Inspired Catalysis and Biomimetic Systems
Nature provides a rich source of inspiration for the design of highly efficient and selective catalysts. researchgate.net The development of biomimetic systems that mimic the active sites of metalloenzymes is a rapidly growing field of research. While direct applications of this compound in this area are not yet established, its structural features suggest potential for future exploration.
Future research could involve:
Incorporation into Artificial Metalloenzymes: The ligand could be incorporated into a protein or peptide scaffold to create an artificial metalloenzyme. The protein environment can provide a chiral microenvironment that enhances the stereoselectivity of the catalytic reaction.
Development of Enzyme-Mimicking Catalysts: The design of small-molecule catalysts that mimic the function of enzymes is a major challenge. The combination of a metal center with a well-defined ligand like this compound could lead to the development of catalysts that perform complex transformations with high selectivity under mild conditions. mdpi.com
Catalysis in Aqueous Media: Many biological reactions occur in water. The development of water-soluble derivatives of this compound would enable its use in aqueous-phase catalysis, a key aspect of green chemistry.
Applications in Advanced Materials and Molecular Devices
The unique electronic and photophysical properties of aromatic phosphine ligands and their metal complexes make them attractive candidates for applications in materials science and the development of molecular devices.
Potential future applications of this compound and its derivatives include:
Luminescent Materials: Metal complexes of phosphine ligands, particularly with heavy metals like gold or platinum, can exhibit strong phosphorescence. The naphthyl group in this compound could be functionalized to tune the emission properties of its metal complexes, leading to applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Molecular Switches: Molecules that can reversibly switch between two or more stable states in response to external stimuli are known as molecular switches. nih.govrsc.org The conformation of the naphthyl group relative to the phosphine could potentially be controlled by external triggers, leading to changes in the molecule's properties. This could be exploited in the design of molecular machines and data storage devices.
Sensors: The phosphine group can act as a binding site for specific analytes. The binding event can lead to a change in the photophysical or electrochemical properties of the molecule, allowing for the development of selective sensors for metal ions or small organic molecules.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Methyl 2-diphenylphosphino-1-naphthoate, and how is purity validated?
- Methodological Answer : Synthesis typically involves esterification of 1-naphthoic acid followed by phosphine group introduction via palladium-catalyzed cross-coupling. Key steps include refluxing methyl 1-naphthoate with diphenylphosphine chloride in anhydrous toluene under inert conditions. Purity is validated using HPLC with non-polar columns (e.g., DB-5) and retention indices compared to standards . Characterization via 31P NMR (δ ≈ −10 to −20 ppm) and X-ray crystallography confirms structural integrity.
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 6.8–8.5 ppm) and ester methyl groups (δ 3.9–4.1 ppm) are key markers.
- IR Spectroscopy : C=O stretching (~1720 cm⁻¹) and P–C aromatic bonds (~1430 cm⁻¹) are diagnostic.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 408.1). Cross-reference with databases like NIST Chemistry WebBook ensures accuracy .
Q. What are the primary applications of this compound in catalysis?
- Methodological Answer : The compound serves as a chiral ligand in asymmetric hydrogenation and cross-coupling reactions. Researchers screen its efficacy by varying substrates (e.g., α,β-unsaturated ketones) and reaction conditions (temperature, solvent polarity). Catalytic activity is benchmarked against ligands like BINAP using turnover frequency (TOF) and enantiomeric excess (ee) metrics.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activities of phosphine ligands like this compound?
- Methodological Answer : Contradictions arise from variability in experimental design (e.g., solvent purity, substrate ratios). A systematic review approach is recommended:
- Step 1 : Aggregate data from peer-reviewed studies using databases like PubMed and TOXCENTER, filtering by CAS number and MeSH terms .
- Step 2 : Apply risk-of-bias assessment (e.g., randomization, blinding) to exclude low-quality studies .
- Step 3 : Conduct meta-analysis using fixed/random-effects models to quantify heterogeneity. Tools like PRISMA guidelines ensure reproducibility.
Q. What advanced techniques evaluate the stability of this compound under catalytic conditions?
- Methodological Answer :
- In-situ NMR/IR : Monitor ligand degradation (e.g., P–C bond cleavage) during reactions.
- Cyclic Voltammetry : Assess redox stability (e.g., oxidation potentials).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict bond dissociation energies and transition states. Correlate with experimental half-life data.
Q. How do researchers design experiments to assess genomic toxicity of phosphine-containing ligands?
- Methodological Answer :
- Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100.
- Comet Assay : Quantify DNA strand breaks in mammalian cell lines (e.g., HepG2).
- Transcriptomic Analysis : RNA-seq identifies dysregulated pathways (e.g., oxidative stress response). Reference toxicological frameworks for dose-response modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
